![molecular formula C7H2F3NO4 B2485423 2,3,6-Trifluoro-5-nitrobenzoic acid CAS No. 114151-54-1](/img/structure/B2485423.png)
2,3,6-Trifluoro-5-nitrobenzoic acid
Overview
Description
Synthesis Analysis
2,3,6-Trifluoro-5-nitrobenzoic acid, while not directly mentioned, shares synthetic pathways similar to those of related fluoro-nitrobenzoic compounds. These synthesis methods often involve the nitration of methylbenzoic acids to dinitroacids, followed by reactions with sulfur tetrafluoride to introduce trifluoromethyl groups, showcasing the multifaceted approaches to synthesizing fluoro-nitrobenzoic acid derivatives (Petruk et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3,6-Trifluoro-5-nitrobenzoic acid often features distinct geometries influenced by the presence of fluoro and nitro groups. These substituents significantly affect the electronic distribution, impacting the molecular conformation and reactivity. For instance, the crystal and molecular structure analyses of trinitrobenzene derivatives provide insights into how nitro and substituent groups like CF3 influence molecular geometry (Rheingold et al., 1989).
Chemical Reactions and Properties
Compounds with structures similar to 2,3,6-Trifluoro-5-nitrobenzoic acid participate in a variety of chemical reactions, demonstrating properties such as reactivity towards nucleophilic substitution due to the electron-withdrawing effects of nitro and fluoro groups. The synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides showcases the reactivity of fluorinated benzoic acids in forming heterocyclic compounds with significant magnetic properties (Tretyakov et al., 2022).
Physical Properties Analysis
The physical properties of fluoro-nitrobenzoic acids are characterized by their melting points, solubility, and crystalline structure. These properties are influenced by the presence of fluorine and nitro groups, which can enhance the acidity and alter the solubility patterns of these compounds. For example, the determination of crystal structures for compounds related to 2,3,6-Trifluoro-5-nitrobenzoic acid provides insights into how these substituents impact the overall physical properties and stability of the molecules (Gotoh et al., 2019).
Chemical Properties Analysis
The chemical properties of 2,3,6-Trifluoro-5-nitrobenzoic acid, such as acidity, reactivity, and stability, are significantly influenced by the fluorine and nitro groups. These groups affect the electron density across the molecule, impacting its reactivity patterns, acid-base behavior, and interactions with other molecules. Investigations into the synthesis and properties of related compounds, such as the study of fluorinated benzimidazole-substituted nitronyl nitroxides, reveal the intricate balance of electronic effects imparted by fluorine and nitro substituents (Tretyakov et al., 2022).
Scientific Research Applications
Degradation and Stability of Related Compounds
A study on the degradation processes of nitisinone, a compound with trifluoromethyl and nitro groups similar to those in 2,3,6-Trifluoro-5-nitrobenzoic acid, was conducted using LC-MS/MS. This research aimed to understand the stability of nitisinone under various conditions, leading to the identification of degradation products with potential implications for environmental and pharmacological safety (Barchańska et al., 2019).
Applications in Sensing and Detection
Research on nanostructured luminescent micelles incorporating nitroaromatic compounds suggests potential applications for 2,3,6-Trifluoro-5-nitrobenzoic acid in developing sensors for toxic and hazardous materials. These micelles could serve as efficient luminescent probes, highlighting the compound's utility in environmental monitoring and safety applications (Paria et al., 2022).
Environmental Management
The use of free nitrous acid (FNA) for improving wastewater management has been reviewed, focusing on its inhibitory and biocidal effects on microorganisms. This research avenue might be relevant for 2,3,6-Trifluoro-5-nitrobenzoic acid in exploring its environmental applications, especially in mitigating pollution and enhancing wastewater treatment processes (Duan et al., 2019).
Organic Synthesis
Trifluoromethanesulfonic acid has been extensively used in organic synthesis, including electrophilic aromatic substitution reactions. Given the structural similarity, research on 2,3,6-Trifluoro-5-nitrobenzoic acid could explore its roles in synthetic chemistry, potentially offering novel pathways for creating complex organic molecules (Kazakova & Vasilyev, 2017).
Microbial Degradation of Environmental Contaminants
Studies on the microbial degradation of polyfluoroalkyl chemicals provide insights into the environmental fate of persistent organic pollutants. By analogy, investigating the biodegradability and breakdown pathways of 2,3,6-Trifluoro-5-nitrobenzoic acid could inform environmental risk assessments and strategies for mitigating its impact (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in proteomics research , suggesting potential protein targets.
Mode of Action
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in sm cross-coupling reactions suggests it may influence carbon–carbon bond formation .
Result of Action
Its potential involvement in sm cross-coupling reactions suggests it may influence the formation of carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2,3,6-trifluoro-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO4/c8-2-1-3(11(14)15)6(10)4(5(2)9)7(12)13/h1H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEARBVAXUPCMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)O)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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